molecular formula C21H19ClN2O3 B11367774 4-chloro-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide

4-chloro-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11367774
M. Wt: 382.8 g/mol
InChI Key: VKTRJLMHRXIKGP-UHFFFAOYSA-N
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Description

4-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a pyridinyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzamide Core: The starting material, 4-chlorobenzoic acid, is converted to 4-chlorobenzoyl chloride using thionyl chloride.

    Coupling with Pyridine: The 4-chlorobenzoyl chloride is then reacted with 2-aminopyridine in the presence of a base such as triethylamine to form 4-chloro-N-(pyridin-2-yl)benzamide.

    Introduction of the Dimethoxyphenyl Group: The final step involves the reaction of 4-chloro-N-(pyridin-2-yl)benzamide with 3,4-dimethoxybenzyl chloride in the presence of a base like potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(pyridin-2-yl)benzamide: Lacks the dimethoxyphenyl group, which may result in different biological activity.

    N-[(3,4-Dimethoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide: Lacks the chloro group, which can affect its reactivity and interaction with biological targets.

Uniqueness

4-CHLORO-N-[(3,4-DIMETHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the combination of its chloro, dimethoxyphenyl, and pyridinyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.8 g/mol

IUPAC Name

4-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H19ClN2O3/c1-26-18-11-6-15(13-19(18)27-2)14-24(20-5-3-4-12-23-20)21(25)16-7-9-17(22)10-8-16/h3-13H,14H2,1-2H3

InChI Key

VKTRJLMHRXIKGP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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